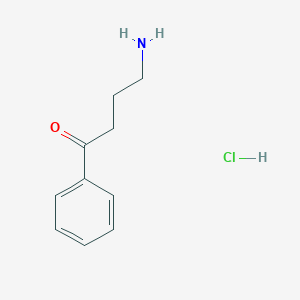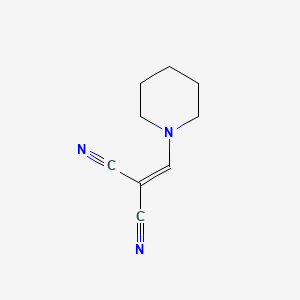![molecular formula C14H30O2 B1660300 1-[2-(HEXYLOXY)ETHOXY]HEXANE CAS No. 74231-58-6](/img/structure/B1660300.png)
1-[2-(HEXYLOXY)ETHOXY]HEXANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C14H30O2. It is known for its unique structure, which includes two hexane chains connected by an ethylene glycol unit through ether linkages. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of hexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hexane chains and the ethylene glycol unit .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: Nucleophilic substitution reactions can replace the ether oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- finds applications in several fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of lipid bilayers and other biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- involves its ability to form stable ether linkages, which can interact with various molecular targets. These interactions can influence the physical and chemical properties of the compounds it is combined with, thereby affecting their behavior in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar structure but with acetate groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains benzene rings instead of hexane chains
Uniqueness
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific combination of hexane chains and ethylene glycol unit, which imparts distinct chemical properties and makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
74231-58-6 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
1-(2-hexoxyethoxy)hexane |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
ITZAHBOREXAZFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCCCCC |
Kanonische SMILES |
CCCCCCOCCOCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)







![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)

![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)


